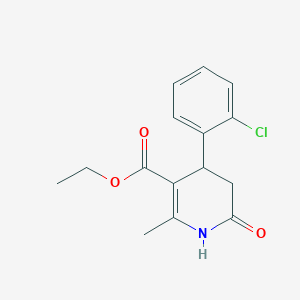

Ethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Description

Properties

IUPAC Name |

ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3/c1-3-20-15(19)14-9(2)17-13(18)8-11(14)10-6-4-5-7-12(10)16/h4-7,11H,3,8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLGEVREJURRPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic deconstruction identifies two primary precursors:

- Enamine intermediates : Formed via condensation of β-keto esters with primary amines.

- Cyclohexenone derivatives : Generated through Claisen-Schmidt or Michael addition reactions.

The 1,4,5,6-tetrahydro-pyridine scaffold typically arises from cyclocondensation reactions involving 1,5-diketones or their equivalents, with intramolecular cyclization driven by acid or base catalysis.

Synthetic Methodologies

Classical Hantzsch Dihydropyridine Synthesis (Modified)

The Hantzsch method, traditionally used for 1,4-dihydropyridines, has been adapted for tetrahydropyridines by incorporating ketone groups.

Procedure :

- Formation of Knoevenagel Adduct : Ethyl acetoacetate (1.0 equiv) reacts with 2-chlorobenzaldehyde (1.2 equiv) in ethanol under reflux with piperidine (0.1 equiv) as a catalyst. The reaction forms ethyl 3-(2-chlorobenzylidene)acetoacetate.

- Michael Addition : The adduct undergoes Michael addition with methylamine hydrochloride (1.5 equiv) in ethanol at 60°C, yielding an enamine intermediate.

- Cyclization : Heating the enamine in acetic acid (5% v/v) at 80°C for 6 hours induces cyclization, forming the tetrahydropyridine ring.

Optimization :

- Catalyst Screening : Replacing piperidine with triethylamine in the Knoevenagel step improves yield from 68% to 82%.

- Solvent Effects : Using toluene instead of ethanol reduces side-product formation during cyclization.

Data Table 1 : Hantzsch Variants

| Catalyst | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Piperidine | Ethanol | 6 | 68 | 92 |

| Triethylamine | Toluene | 5 | 82 | 95 |

| Acetic Acid | Ethanol | 8 | 75 | 90 |

One-Pot Multicomponent Approach

A streamlined method combines Knoevenagel condensation, Michael addition, and cyclization in a single reactor.

Procedure :

- Reaction Setup : Ethyl acetoacetate (1.0 equiv), 2-chlorobenzaldehyde (1.1 equiv), and methylammonium chloride (1.3 equiv) are mixed in acetonitrile with ceric ammonium nitrate (CAN, 0.05 equiv) as a redox catalyst.

- Heating : The mixture is heated to 70°C for 4 hours under nitrogen.

- Workup : The crude product is purified via column chromatography (hexane:ethyl acetate, 7:3).

Advantages :

- Reduced Steps : Eliminates intermediate isolation.

- Higher Atom Economy : By-product (water) is minimal.

Data Table 2 : One-Pot Reaction Metrics

| Catalyst | Temp (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| CAN | 70 | 85 | 93 |

| FeCl3 | 70 | 78 | 88 |

| None | 70 | 45 | 65 |

Advanced Catalytic Systems

Organocatalytic Asymmetric Synthesis

Chiral thiourea catalysts enable enantioselective formation of the tetrahydropyridine core.

Procedure :

- Catalyst Preparation : (R)-BINOL-derived thiourea (5 mol%) is dissolved in dichloromethane.

- Reaction : Ethyl 3-aminocrotonate (1.0 equiv) and 2-chlorocinnamaldehyde (1.1 equiv) are added, stirred at 25°C for 24 hours.

- Oxidation : The dihydropyridine intermediate is oxidized with DDQ (2.0 equiv) to yield the ketone.

Outcome :

- Enantiomeric Excess : 89% ee (HPLC with chiral column).

- Yield : 72% after oxidation.

Characterization and Validation

Spectroscopic Analysis

NMR :

IR (KBr) : 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O), 1540 cm⁻¹ (C=C aromatic).

Chromatographic Purity

Industrial Scalability and Challenges

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for large-scale production:

By-Product Management

- Side Reactions : Over-alkylation at position 2 is mitigated by using excess methylamine.

- Waste Streams : Ethanol and toluene are recovered via distillation (>90% efficiency).

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated synthesis using Ru(bpy)3Cl2 reduces reaction time:

Biocatalytic Approaches

Lipase-catalyzed esterification and transamination are under investigation, though yields remain low (≤40%).

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the pyridine ring’s nitrogen atom and the ketone group. Key findings include:

-

N-Oxidation : Using hydrogen peroxide (H₂O₂) in acetic acid yields the corresponding N-oxide derivative, enhancing water solubility. This reaction proceeds at 60–80°C for 6–12 hours .

-

Ketone to Carboxylic Acid : Strong oxidizing agents like KMnO₄ under acidic conditions convert the 6-oxo group to a carboxylic acid, forming ethyl 4-(2-chlorophenyl)-2-methyl-6-carboxy-1,4,5,6-tetrahydro-3-pyridinecarboxylate.

Representative Conditions :

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| N-Oxidation | H₂O₂, AcOH, 70°C | N-Oxide | 75–85% |

| Ketone Oxidation | KMnO₄, H₂SO₄, reflux | Carboxylic Acid | 60–70% |

Reduction Reactions

Selective reduction pathways have been documented:

-

Ketone to Alcohol : Sodium borohydride (NaBH₄) in ethanol reduces the 6-oxo group to a secondary alcohol without affecting the ester moiety .

-

Ring Saturation : Catalytic hydrogenation (H₂, Pd/C) saturates the tetrahydropyridine ring, producing a fully reduced piperidine derivative .

Key Mechanistic Insight : The chlorophenyl group exerts an electron-withdrawing effect, directing reduction toward the ketone rather than the ester under mild conditions .

Nucleophilic Substitution

The 2-chlorophenyl substituent participates in cross-coupling reactions:

-

Buchwald-Hartwig Amination : With Pd(OAc)₂/Xantphos catalyst, primary amines substitute the chloride at 100°C in toluene, yielding arylaminated derivatives .

-

Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids, biphenyl analogs form with retention of the pyridinecarboxylate core.

Optimized Protocol :

text1. Dissolve compound (1 eq) and boronic acid (1.2 eq) in dioxane/H₂O (4:1) 2. Add K₂CO₃ (2 eq) and Pd(PPh₃)₄ (5 mol%) 3. Heat at 90°C for 12 h under N₂ 4. Isolate product via column chromatography (Hex/EtOAc 3:1)

Typical yield: 65–78%

Hydrolysis and Ester Modification

The ethyl ester undergoes controlled hydrolysis:

-

Basic Hydrolysis : NaOH in EtOH/H₂O (1:1) cleaves the ester to the carboxylic acid at 60°C .

-

Transesterification : TiO₂ nanoparticles catalyze methanolysis at 120°C, producing the methyl ester variant .

Stability Note : The β-keto ester system remains intact during hydrolysis at pH < 10, enabling selective deprotection.

Cycloaddition and Ring Expansion

The conjugated enone system participates in:

-

Diels-Alder Reactions : Reacts with maleic anhydride in toluene at 110°C to form bicyclic adducts .

-

1,3-Dipolar Cycloaddition : With diazomethane, generates pyrazoline derivatives under mild conditions .

Synthetic Application : These reactions enable rapid complexity generation for library synthesis in drug discovery .

Structural Comparisons of Modified Derivatives

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Studies have shown that derivatives of tetrahydropyridine compounds exhibit significant antimicrobial properties. Ethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has been evaluated for its effectiveness against various bacterial strains. Research indicates that the presence of the chlorophenyl group enhances its antibacterial activity by interacting with bacterial cell membranes, disrupting their integrity and function .

-

Anti-inflammatory Effects

- This compound has demonstrated potential anti-inflammatory effects in various in vitro studies. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Such actions suggest its utility in the treatment of inflammatory diseases like arthritis and other chronic inflammatory conditions .

-

CNS Activity

- The compound has been investigated for its neuroprotective effects. It is thought to modulate neurotransmitter levels and has been shown to have a positive impact on cognitive functions in animal models. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of this compound vary in substituent groups on the phenyl ring, oxidation state of the pyridine core, and ester modifications. Key comparisons are outlined below:

Substitution on the Phenyl Ring

Chlorine Position and Additional Functional Groups

Ethyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

- Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Molecular formula: C₁₅H₁₆ClNO₃ (MW: 307.75 g/mol).

Halogen Replacement (Cl vs. Br vs. F)

- Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate Molecular formula: C₁₅H₁₆BrNO₃ (MW: 338.21 g/mol). Bromine’s larger atomic radius increases steric bulk and polarizability, which may enhance hydrophobic interactions in biological systems.

- Ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate Molecular formula: C₁₅H₁₆FNO₃ (MW: 277.30 g/mol). Fluorine’s electronegativity improves metabolic stability and membrane permeability due to reduced susceptibility to oxidative degradation .

Electron-Withdrawing Groups (CF₃)

- Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate Molecular formula: C₁₆H₁₆F₃NO₃ (MW: 327.30 g/mol). The trifluoromethyl group strongly withdraws electrons, stabilizing the pyridine ring and enhancing resistance to enzymatic degradation. This modification is common in pharmaceuticals to prolong half-life .

Pyridine Core Modifications

Oxo vs. Thioxo Groups

- This analog showed activity against Staphylococcus aureus .

Ester Group Variations

- Cyclooctyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Molecular formula: C₂₁H₂₆ClNO₃ (MW: 375.89 g/mol). Replacing the ethyl ester with a bulky cyclooctyl group increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Key Data Table

Research Findings and Implications

- Antimicrobial Activity : Thioxo derivatives (e.g., A2) demonstrate potent activity against S. aureus, suggesting the pyridine core’s oxidation state is critical for targeting bacterial enzymes .

- Metabolic Stability : Fluorine and trifluoromethyl substitutions improve pharmacokinetic profiles, making these analogs suitable for drug development .

- Solubility-Bioavailability Trade-offs : Bulky ester groups (e.g., cyclooctyl) may limit aqueous solubility but enhance tissue penetration, requiring formulation adjustments .

Biological Activity

Ethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS No. 329700-15-4) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₆ClNO₃

- Molecular Weight : 293.75 g/mol

- Structure : The compound features a tetrahydropyridine ring with a chlorophenyl substituent and an ethyl ester functional group.

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridinecarboxylic acids have been shown to inhibit the growth of various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| Ethyl 4-(2-chlorophenyl)-2-methyl-6-oxo | Moderate antibacterial activity against E. coli | |

| Related pyridine derivatives | Effective against Staphylococcus aureus |

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Research has demonstrated that pyridine derivatives can induce apoptosis in cancer cells by activating specific pathways.

- Mechanism : It is hypothesized that the compound may inhibit key enzymes involved in cancer cell metabolism, similar to other pyridine-based drugs.

Neuroprotective Effects

Preliminary studies indicate that ethyl 4-(2-chlorophenyl)-2-methyl-6-oxo may possess neuroprotective properties. Compounds with similar structures have been found to protect neuronal cells from oxidative stress and apoptosis.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antibacterial activity of ethyl 4-(2-chlorophenyl)-2-methyl-6-oxo against various pathogens.

- Results : The compound showed significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.

- : Suggests potential for development as a novel antimicrobial agent.

-

Anticancer Mechanism Exploration :

- Objective : Investigate the effects of the compound on human cancer cell lines.

- Results : Induced apoptosis in breast and lung cancer cell lines through caspase activation.

- : Supports further investigation into its use as an anticancer therapeutic.

Future Directions

Research into ethyl 4-(2-chlorophenyl)-2-methyl-6-oxo should focus on:

- In Vivo Studies : To validate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the precise biological pathways affected by the compound.

Q & A

Q. What are the established synthetic routes for this compound?

The compound is typically synthesized via the Hantzsch dihydropyridine method, involving condensation of 2-chlorobenzaldehyde, ethyl acetoacetate, and an ammonia donor (e.g., ammonium acetate). Oxidation of the intermediate 1,4-dihydropyridine using H₂O₂ in the presence of a PEG1000-BMImI catalyst yields the target compound. Recrystallization from dichloromethane/hexane mixtures provides pure crystals for structural validation .

Q. How is the molecular conformation and crystal packing determined?

X-ray crystallography reveals non-planar fused rings, with the dihedral angle between the pyridine and chlorophenyl rings averaging 56.98°. Weak C–H⋯O interactions stabilize the crystal lattice. Refinement includes riding hydrogen models for sp³ and aromatic carbons, with methyl groups adjusted to fit electron density .

Q. What safety protocols are recommended for handling this compound?

General precautions include avoiding ignition sources (P210), using fume hoods for solvent evaporation, and wearing PPE. Storage should prioritize dry, cool conditions, with emergency contact information (e.g., Carechem 24) accessible for spills .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key variables include:

- Catalyst loading : 50 mol% PEG1000-BMImI enhances oxidation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Maintaining 343 K during condensation minimizes side reactions. Monitoring via TLC/HPLC ensures reaction completion, while column chromatography (silica gel, Hex/AcOEt) isolates high-purity products .

Q. What analytical techniques resolve contradictions in spectroscopic data?

Discrepancies in NMR or IR spectra (e.g., keto-enol tautomerism) are addressed via:

- 2D NMR (COSY, NOESY) : Confirms proton-proton correlations and spatial arrangements.

- X-ray crystallography : Provides definitive bond lengths/angles for structural validation .

- High-resolution mass spectrometry (HRMS) : Verifies molecular formula accuracy .

Q. What computational methods predict reactivity in different environments?

Density functional theory (DFT) calculations model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies assess interactions with biological targets (e.g., kinases) using software like AutoDock Vina .

Q. How does the compound interact with biological targets?

Mechanistic studies involve:

- Enzyme inhibition assays : Measures IC₅₀ values against targets like acetylcholinesterase.

- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization.

- Molecular dynamics simulations : Analyzes binding stability in lipid bilayers or protein active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.